"Ethyl 2-(2-oxocyclohexyl)acetate" IUPAC name and CAS number
"Ethyl 2-(2-oxocyclohexyl)acetate" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-oxocyclohexyl)acetate is a versatile bifunctional organic compound featuring both a ketone and an ester moiety. This structure makes it a valuable intermediate and building block in organic synthesis, particularly for the construction of more complex cyclic and heterocyclic systems. Its utility is especially pronounced in medicinal chemistry and drug discovery, where the cyclohexane scaffold is a common feature in a variety of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 2-(2-oxocyclohexyl)acetate for professionals in the field of drug development.
Chemical Identification and Properties
The fundamental identifiers and physicochemical properties of ethyl 2-(2-oxocyclohexyl)acetate are summarized below. This data is essential for its correct identification, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 2-(2-oxocyclohexyl)acetate | [1] |
| CAS Number | 24731-17-7 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | |
| Boiling Point | Not explicitly stated | |
| Solubility | Soluble in common organic solvents | |
| Synonyms | Ethyl 2-cyclohexanoneacetate, Cyclohexaneacetic acid, 2-oxo-, ethyl ester, (2-Oxo-cyclohexyl)-acetic acid ethyl ester | [1] |
Spectroscopic Data
Spectroscopic data is critical for the verification of the identity and purity of ethyl 2-(2-oxocyclohexyl)acetate after synthesis or before its use in a reaction. While raw spectral data is best consulted in dedicated databases, the expected spectral characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the protons on the cyclohexane ring and the methylene group adjacent to the ester.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1710-1750 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments of the molecule.
Experimental Protocols: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate
The synthesis of ethyl 2-(2-oxocyclohexyl)acetate can be achieved through several synthetic routes. A common and efficient method involves the alkylation of a cyclohexanone enolate with an ethyl haloacetate. An alternative powerful strategy for the formation of the 2-substituted cyclohexanone ring system is the Dieckmann condensation of a 1,7-diester, followed by alkylation and decarboxylation. Below is a representative protocol based on the alkylation of cyclohexanone.
Reaction: Alkylation of Cyclohexanone with Ethyl Bromoacetate
Materials:
-
Cyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (nitrogen or argon) supply
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add ethyl bromoacetate dropwise via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(2-oxocyclohexyl)acetate.
-
Applications in Research and Drug Development
Ethyl 2-(2-oxocyclohexyl)acetate is a valuable building block for the synthesis of a wide range of more complex molecules, including natural products and pharmaceutically active compounds. The 2-substituted cyclohexanone motif is present in numerous bioactive molecules. Derivatives of this core structure have been investigated for a variety of therapeutic applications.
The presence of two reactive centers, the ketone and the ester, allows for a diverse array of subsequent chemical transformations. The ketone can undergo reactions such as reduction, reductive amination, and Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. This chemical versatility makes ethyl 2-(2-oxocyclohexyl)acetate a useful starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
While direct applications of ethyl 2-(2-oxocyclohexyl)acetate in drug development are not extensively documented in publicly available literature, the structural motif is of significant interest. For instance, related α-keto acid derivatives are known precursors to biologically active natural products and have been incorporated into molecules designed as inhibitors of proteolytic enzymes.[2]
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic workflow for the preparation of ethyl 2-(2-oxocyclohexyl)acetate via the alkylation of a pre-formed cyclohexanone enolate.
Caption: Synthetic workflow for ethyl 2-(2-oxocyclohexyl)acetate.
Conclusion
Ethyl 2-(2-oxocyclohexyl)acetate is a key synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. The synthetic protocols for its preparation are well-established, and its characterization is straightforward using standard analytical techniques. For researchers and scientists in drug development, this compound represents a versatile tool for the exploration of new chemical space and the development of next-generation therapeutics.
